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molecular formula C7H3BrN2O2 B1267159 4-Bromo-2-nitrobenzonitrile CAS No. 79603-03-5

4-Bromo-2-nitrobenzonitrile

Cat. No. B1267159
M. Wt: 227.01 g/mol
InChI Key: IOBYLOUUUJPZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304059B2

Procedure details

To a suspension of 4-bromo-2-nitro-benzonitrile (2.60 g, 0.0115 mol) in 12N HCl at 0° C., add SnCl2-2H2O portionwise. As the reaction is stirred vigorously, a white precipitate will form. After 1 h add ice to the reaction vessel followed by 10N NaOH until the solution is basic. Extract the aqueous mixture with ether (2×) and EtOAc (1×) and wash the combined organic layers with brine. Dry the solution (Na2SO4) and remove the solvents under reduced pressure to give 2-amino-4-bromo-benzonitrile as a beige solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[OH-].[Na+]>Cl>[NH2:10][C:4]1[CH:3]=[C:2]([Br:1])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
SnCl2-2H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
As the reaction is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate will form
ADDITION
Type
ADDITION
Details
After 1 h add ice to the reaction vessel
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture with ether (2×) and EtOAc (1×)
WASH
Type
WASH
Details
wash the combined organic layers with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solution (Na2SO4)
CUSTOM
Type
CUSTOM
Details
remove the solvents under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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